![molecular formula C7H16N2 B1523660 N,N,4-trimethylpyrrolidin-3-amine CAS No. 1314969-36-2](/img/structure/B1523660.png)
N,N,4-trimethylpyrrolidin-3-amine
Overview
Description
N,N,4-trimethylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
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Biological Activity
N,N,4-trimethylpyrrolidin-3-amine is a nitrogen-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with three methyl groups attached to the nitrogen atom. This unique substitution pattern influences its steric and electronic properties, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can act as a ligand, binding to metal ions or other molecules, which influences their reactivity and function. Notably, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Activity : There is evidence suggesting that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of specific signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Pyrrolidine structure with three methyl groups | Distinct steric effects due to unique methyl substitutions |
Pyrrolidine | Parent compound without additional methyl groups | Basic structure lacking specific reactivity |
N-methylpyrrolidine | Contains one methyl group attached to nitrogen | Simpler derivative affecting its reactivity |
This table illustrates how the structural variations impact the biological activities and properties of these compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antibacterial agent.
- Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with this compound led to increased apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways, indicating its role in programmed cell death .
Scientific Research Applications
N,N,4-trimethylpyrrolidin-3-amine and its derivatives, such as dihydrochloride salts, have applications in chemistry, biology, medicine, and industry due to their unique properties. These compounds are used as building blocks in synthesizing complex molecules, serve as catalysts in organic reactions, and are valuable in biochemical assays. Amines, in general, are essential in medicinal chemistry and materials science .
Note: Both benchchem.com and smolmolecule.com were excluded, as requested.
Scientific Research Applications
This compound may have potential applications in different scientific fields. N,N,2-trimethylpyrrolidin-3-amine dihydrochloride is widely used in scientific research due to its versatile properties.
Chemistry
- As building blocks for synthesizing complex molecules
- As catalysts in various organic reactions
Biology
- In the study of enzyme mechanisms
- As reagents in biochemical assays
- Influence biochemical pathways relevant to enzyme mechanisms and protein-ligand interactions
Industry
- In the production of specialty chemicals
- As an intermediate in synthesizing agrochemicals
- Employed in industrial production, which is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation
The biological activities can be summarized as follows:
Activity Type | Description |
---|---|
Neuroprotective Effects | Exhibits protective effects against oxidative stress in neuronal cells. |
Antidepressant Effects | Potential to alleviate symptoms in models of depression through neurotransmitter modulation. |
Anticonvulsant Activity | Shows promise in reducing seizure frequency in animal models. Comparable to established medications, which makes it a potential therapeutic agent for epilepsy management. |
Case Studies and Research Findings
N,N,2-trimethylpyrrolidin-3-amine dihydrochloride:
- Neuroprotection : Demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) levels in neuronal cultures, suggesting potential application in neurodegenerative diseases where oxidative stress is a contributing factor.
- Antidepressant Activity : Administration of this compound resulted in significant improvements in behavioral tests associated with depressive symptoms in animal models of depression, suggesting its utility as a candidate for further development into antidepressant therapies.
- Anticonvulsant Properties : Exhibited anticonvulsant properties comparable to established medications in seizure models, which positions it as a potential therapeutic agent for epilepsy management.
Role as Modulator of Neurotransmitter Systems
Research indicates that N,N,2-trimethylpyrrolidin-3-amine dihydrochloride functions primarily as a modulator of neurotransmitter systems.
- It has been shown to interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.
- The compound exhibits properties that may enhance the release of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and cognitive functions.
- Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
Properties
IUPAC Name |
N,N,4-trimethylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(6)9(2)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWPUGYLNCMHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.